![molecular formula C22H20N2O3S B2984998 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 912880-58-1](/img/no-structure.png)

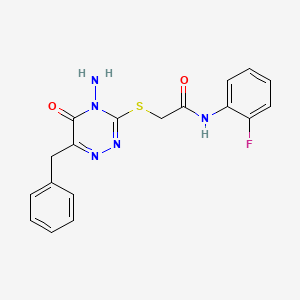

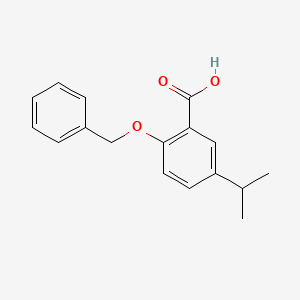

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

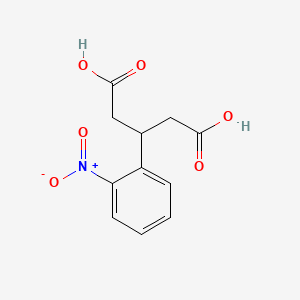

Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to possess both epidermal growth factor receptor (EGFR) kinase and tubulin polymerization inhibitory properties .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized through various methods. One approach involves the design and development of single agents that possess both EGFR kinase and tubulin polymerization inhibitory properties .Molecular Structure Analysis

Thieno[3,2-d]pyrimidines have a core structure that can be enzymatically incorporated into RNA oligonucleotides . This allows them to function as base discriminating fluorescent probes .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, they can be used as building blocks for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on their specific structure and substitutions . For example, the introduction of different functional groups at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their potential as new antitubercular agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis .

High Triplet Energy Materials

Benzo[4,5]thieno[2,3-b]pyridine derivatives have been developed as electron-deficient moieties for high triplet energy materials. These materials are used as host materials for green phosphorescent organic light-emitting diodes .

Chemotherapeutic Agents

Novel thieno[3,2-d]pyrimidines with various functional groups have been synthesized with the aim of enriching the arsenal of chemotherapeutic agents for cancer treatment .

Safety And Hazards

The safety and hazards of thieno[3,2-d]pyrimidines would depend on their specific structure and properties. It’s important to note that while some thieno[3,2-d]pyrimidines have shown potential as therapeutic agents, their safety profile would need to be thoroughly evaluated in preclinical and clinical studies .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-butanone. This intermediate is then reacted with thiourea and elemental sulfur to form 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The resulting compound is then reacted with 4-ethoxyaniline to form the final product.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "thiourea", "elemental sulfur", "4-ethoxyaniline" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form ethyl 3-methyl-1-phenyl-2-butanone", "Step 2: Reaction of ethyl 3-methyl-1-phenyl-2-butanone with thiourea and elemental sulfur to form 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", "Step 3: Reaction of 3-methyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 4-ethoxyaniline to form 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |

CAS-Nummer |

912880-58-1 |

Produktname |

3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C22H20N2O3S |

Molekulargewicht |

392.47 |

IUPAC-Name |

3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |

InChI-Schlüssel |

VGCZJNXOYCVYIV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)

![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)